molecular formula C19H24N4 B2897033 N-(2-methylpropyl)-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890630-23-6

N-(2-methylpropyl)-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2897033
CAS No.: 890630-23-6
M. Wt: 308.429
InChI Key: OTEXMCVFTGRQLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methylpropyl)-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative featuring a phenyl group at position 3, an isopropyl group at position 5, and a 2-methylpropyl (isobutyl) amine substituent at position 5. tb) .

Properties

IUPAC Name

N-(2-methylpropyl)-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4/c1-13(2)11-20-18-10-17(14(3)4)22-19-16(12-21-23(18)19)15-8-6-5-7-9-15/h5-10,12-14,20H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTEXMCVFTGRQLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=CC(=NC2=C(C=NN12)C3=CC=CC=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylpropyl)-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-phenyl-1H-pyrazole-5-carbaldehyde with isobutylamine and isopropylamine in the presence of a suitable catalyst . The reaction conditions often involve heating the mixture to a specific temperature to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-(2-methylpropyl)-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

N-(2-methylpropyl)-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-methylpropyl)-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidin-7-amine derivatives exhibit diverse biological activities influenced by substituent patterns. Below is a detailed comparison of the target compound with structurally related analogs:

Key Structural and Functional Insights:

3-Position Substituents :

  • Phenyl vs. Fluorophenyl : Fluorine at the 4-position of the 3-phenyl group (e.g., compound 47) enhances anti-mycobacterial potency (IC₅₀ = 0.12 µM) compared to unsubstituted phenyl derivatives, likely due to increased electronegativity and membrane permeability .
  • Chlorophenyl : Chlorine substitution (e.g., ) may improve metabolic stability but reduces solubility .

5-Position Substituents: Isopropyl vs. Aryl/Heteroaryl: 5-Aryl substituents (e.g., 5-phenyl in compound 47) improve target binding affinity in M. tb ATP synthase inhibition .

7-Amine Modifications: Pyridinylmethyl vs. Alkyl: Pyridinylmethyl amines (e.g., compound 47) exhibit strong anti-M. tb activity but may pose hERG channel inhibition risks. Alkyl chains like 2-methylpropyl (target compound) likely reduce off-target effects while maintaining moderate potency . Morpholinopropyl: Incorporation of morpholine (e.g., ) improves solubility via hydrogen bonding, a strategy applicable to optimizing the target compound .

Table 2: Physicochemical and Pharmacokinetic Trends

Property Target Compound 3-(4-Fluorophenyl) Analogs (e.g., 47) 5-Methyl Derivatives (e.g., 22)
LogP ~4.5 (predicted) 3.8–4.2 3.2–3.5
Solubility (µg/mL) <10 (predicted) 15–30 20–50
Microsomal Stability Moderate (t₁/₂ ~30 min) High (t₁/₂ > 60 min) Moderate (t₁/₂ ~45 min)
hERG Inhibition Low (predicted) Low Moderate

Biological Activity

N-(2-methylpropyl)-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Overview of the Compound

This compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities. The compound has been primarily studied for its role as a cyclin-dependent kinase 2 (CDK2) inhibitor, which is crucial in regulating cell cycle progression.

The primary mechanism of action involves the inhibition of CDK2. By binding to the active site of this enzyme, the compound prevents its activity, leading to:

  • G1 Phase Arrest : This halts cancer cell proliferation.
  • Induction of Apoptosis : The inhibition of CDK2 promotes programmed cell death in cancer cells.

Additionally, there is evidence suggesting that this compound may exhibit antimycobacterial activity , particularly against Mycobacterium tuberculosis, by inhibiting mycobacterial ATP synthase.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines. For instance:

  • In vitro Studies : Derivatives similar to this compound have shown IC50 values ranging from 0.31 to 0.71 µM against various cancer cell lines, outperforming standard treatments like erlotinib .
Study TypeIC50 Range (µM)Comparison Treatment
In vitro0.31 - 0.71Erlotinib

The mechanism insights reveal that the compound's ability to inhibit CDK2 leads to G1 phase arrest in cancer cells, preventing further cell division and promoting apoptosis .

Antimycobacterial Activity

Research indicates that this compound may also be effective against Mycobacterium tuberculosis. This activity is attributed to its inhibition of ATP synthase in mycobacteria, which is essential for their energy production .

Structure-Activity Relationships (SAR)

The structure-activity relationship studies have shown that modifications in the pyrazolo[1,5-a]pyrimidine scaffold can significantly influence biological activity. Key factors include:

  • Substituents on the Phenyl Ring : Variations can enhance potency against specific targets.
  • Alkyl Chain Length : Adjustments can affect solubility and bioavailability.

Case Studies

Several case studies provide insights into the biological activity of this compound:

  • Case Study on Anticancer Efficacy :
    • A study demonstrated that a derivative of this compound effectively inhibited tumor growth in xenograft models by inducing apoptosis and cell cycle arrest .
  • Case Study on Antimycobacterial Effects :
    • Another study reported that this compound exhibited significant inhibitory effects on Mycobacterium tuberculosis in vitro, suggesting its potential as a therapeutic agent for tuberculosis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.